4-Amino-3-benzoylbenzonitrile

Catalog No.
S12762597
CAS No.
M.F
C14H10N2O
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-benzoylbenzonitrile

Product Name

4-Amino-3-benzoylbenzonitrile

IUPAC Name

4-amino-3-benzoylbenzonitrile

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C14H10N2O/c15-9-10-6-7-13(16)12(8-10)14(17)11-4-2-1-3-5-11/h1-8H,16H2

InChI Key

RXZJRIJHONFXDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C#N)N

4-Amino-3-benzoylbenzonitrile is an organic compound with the molecular formula C14H10N2OC_{14}H_{10}N_2O. It features a benzene ring substituted with both an amino group and a benzoyl group, making it a derivative of benzonitrile. The compound is characterized by its slightly yellow crystalline appearance and has a melting point of around 135 °C. Its structure includes two aromatic rings and a cyano group, contributing to its chemical reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis .

Typical of aromatic compounds. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The amino group can activate the aromatic ring, facilitating substitution reactions with electrophiles.
  • Nucleophilic Substitution: The cyano group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The compound can be reduced to amines or other derivatives under appropriate conditions.

These reactions make 4-Amino-3-benzoylbenzonitrile a versatile intermediate in organic synthesis .

Research indicates that 4-Amino-3-benzoylbenzonitrile exhibits notable biological activities, particularly as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. Additionally, its structural features may contribute to its interactions with biological targets, although specific mechanisms remain to be fully elucidated .

The synthesis of 4-Amino-3-benzoylbenzonitrile can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of 4-aminoacetophenone with benzoyl chloride in the presence of a base such as sodium hydroxide. This reaction typically yields moderate to high amounts of the desired product.
  • Reflux Method: Another method utilizes refluxing 4-aminoacetophenone with benzoyl cyanide in a solvent like dimethylformamide, resulting in the formation of 4-Amino-3-benzoylbenzonitrile with good yields .

4-Amino-3-benzoylbenzonitrile finds applications in various fields:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for antibiotic development.
  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: The compound's unique properties may allow for applications in creating advanced materials or coatings.

These applications highlight its importance in both academic research and industrial settings .

Interaction studies involving 4-Amino-3-benzoylbenzonitrile have focused on its binding affinities with different biological macromolecules. Preliminary data suggest that it may interact with certain enzymes and receptors, potentially influencing their activity. Further investigations using techniques such as molecular docking and spectroscopy could provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 4-Amino-3-benzoylbenzonitrile, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
4-BenzoylbenzonitrileC14H9NOC_{14}H_{9}NOLacks amino group; used in organic synthesis.
BenzophenoneC13H10OC_{13}H_{10}OKnown for UV absorption; widely used in cosmetics.
4-AminoacetophenoneC9H11NC_{9}H_{11}NPrecursor for various synthetic routes; active in pharmaceuticals.

The uniqueness of 4-Amino-3-benzoylbenzonitrile lies in its dual functionality provided by both the amino and cyano groups, allowing for diverse reactivity compared to similar compounds .

4-Amino-3-benzoylbenzonitrile represents a complex aromatic compound containing both an amino group and a benzoyl substituent on a benzonitrile core structure [19]. The synthesis of this compound requires careful consideration of functional group compatibility and regioselectivity to achieve the desired substitution pattern . Multiple synthetic approaches have been developed to access this important intermediate, ranging from traditional organic synthesis pathways to modern catalytic methodologies.

Traditional Organic Synthesis Pathways

Traditional synthetic approaches to 4-amino-3-benzoylbenzonitrile rely on well-established organic transformations that have been optimized over decades of research [21]. These methods typically involve sequential functional group installations using classical organic reactions.

Nitration and Reduction Strategies

The nitration-reduction strategy represents one of the most reliable traditional approaches for introducing amino groups into aromatic systems [1] [25]. This methodology involves the initial nitration of an appropriate benzonitrile precursor followed by selective reduction of the nitro group to generate the desired amino functionality.

The synthesis typically begins with 3-benzoylbenzonitrile as the starting material, which undergoes nitration under controlled conditions [1]. The nitration reaction is performed using concentrated nitric acid in the presence of concentrated sulfuric acid at temperatures ranging from 0 to 25 degrees Celsius to ensure regioselective introduction of the nitro group at the 4-position [25].

Reaction StepReagentsTemperature (°C)Time (hours)Yield (%)
NitrationConcentrated HNO₃/H₂SO₄0-252-475-85
ReductionSn/HCl or Fe/HCl50-803-680-90
WorkupNaOH neutralization20-251-285-95

The reduction of the nitro group to the amino group can be accomplished using several reducing agents [25] [41]. Iron powder in hydrochloric acid provides excellent results, with the reduction typically carried out at 50-80 degrees Celsius for 3-6 hours [41]. Alternative reducing agents include tin in hydrochloric acid, which offers similar yields but requires slightly different reaction conditions [25].

The mechanism involves the initial protonation of the nitro group followed by sequential electron transfer and protonation steps to generate the corresponding hydroxylamine intermediate [25]. Further reduction leads to the formation of the desired amino group while maintaining the integrity of the benzonitrile and benzoyl functionalities [41].

Friedel-Crafts Benzoylation Approaches

Friedel-Crafts benzoylation represents another fundamental approach for constructing the benzoyl-substituted benzonitrile framework [3] [6]. This methodology involves the acylation of 4-aminobenzonitrile or its protected derivatives using benzoyl chloride in the presence of Lewis acid catalysts.

The Friedel-Crafts benzoylation reaction proceeds through the formation of an acylium ion intermediate generated from benzoyl chloride and aluminum chloride [3]. The reaction exhibits high regioselectivity when performed on appropriately substituted benzonitrile substrates, with the benzoyl group preferentially entering positions ortho to electron-donating groups [6].

Research has demonstrated that the reaction conditions significantly influence both the yield and regioselectivity of the benzoylation process [3]. The use of aluminum chloride as the Lewis acid catalyst at temperatures between 0-40 degrees Celsius provides optimal results, with reaction times typically ranging from 2-8 hours [6].

CatalystTemperature (°C)Time (hours)Yield (%)Regioselectivity
AlCl₃0-402-870-85>95% ortho
FeCl₃20-604-1260-7585-90% ortho
ZnCl₂40-806-1645-6575-85% ortho

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of benzoyl chloride, followed by chloride elimination to generate the reactive acylium ion [3]. This electrophilic species then attacks the aromatic ring at the position of highest electron density, typically ortho to the amino group [6].

Modern Catalytic Systems (Transition Metal-Mediated Reactions)

Modern synthetic approaches to 4-amino-3-benzoylbenzonitrile increasingly rely on transition metal-catalyzed reactions that offer improved selectivity and milder reaction conditions [7] [11]. These methodologies often provide access to complex substitution patterns that would be difficult to achieve using traditional methods.

Palladium-catalyzed cyanation reactions have emerged as powerful tools for the construction of benzonitrile derivatives [11]. The use of palladium catalysts with appropriate ligands enables the direct conversion of aryl halides to the corresponding nitriles under relatively mild conditions [11]. These reactions typically employ potassium cyanide or zinc cyanide as the cyanide source, with the reaction proceeding through oxidative addition, transmetalation, and reductive elimination steps [11].

The development of palladacycle precatalysts has significantly improved the efficiency of these transformations [11]. These specialized catalysts demonstrate enhanced stability and activity compared to traditional palladium sources, enabling the conversion of challenging substrates including electron-rich aryl chlorides [11].

Catalyst SystemCyanide SourceTemperature (°C)Yield (%)Substrate Scope
Pd(PPh₃)₄/KCNKCN100-14060-80Aryl bromides
Pd(OAc)₂/dppf/Zn(CN)₂Zn(CN)₂80-12075-90Aryl iodides/bromides
Palladacycle P1/K₄[Fe(CN)₆]K₄[Fe(CN)₆]120-16085-95Aryl chlorides

Nickel-catalyzed cross-coupling reactions have also found application in the synthesis of substituted benzonitriles [7]. The use of electron-withdrawing benzonitrile ligands in nickel catalysis has been shown to promote reductive elimination over competing side reactions such as beta-hydride elimination [7]. This approach enables the formation of carbon-carbon bonds involving tertiary nucleophiles, providing access to quaternary alpha-arylnitriles from disubstituted malononitriles [7].

The mechanism of nickel-catalyzed cyanation involves the initial formation of a nickel-nitrile complex, followed by oxidative addition of the aryl halide substrate [7]. The resulting nickel intermediate undergoes transmetalation with the cyanide source and subsequent reductive elimination to deliver the desired benzonitrile product [7].

Solid-Phase Synthesis and Flow Chemistry Applications

Solid-phase synthesis methodologies have been adapted for the preparation of benzonitrile derivatives, offering advantages in terms of purification and automation [32] [34]. These approaches involve the attachment of starting materials or intermediates to polymeric supports, enabling the use of excess reagents and simplified workup procedures [32].

The synthesis of 4-amino-3-benzoylbenzonitrile using solid-phase methods typically involves the attachment of an appropriately functionalized benzonitrile precursor to a polymeric resin [32]. Subsequent transformations can then be performed on the solid support, with the final product released by cleavage of the linker group [34].

Flow chemistry applications have gained significant attention for the synthesis of nitrile-containing compounds due to the enhanced safety profile and improved control over reaction parameters [13] [14]. Continuous flow processes enable the use of hazardous reagents under controlled conditions while providing consistent product quality [13].

A notable example involves the cyanide-free synthesis of nitriles using tosylmethyl isocyanide as a readily available precursor [13]. This continuous flow process operates with a residence time of 1.5 minutes and demonstrates excellent scalability, with throughput rates up to 8.8 grams per hour [13].

Flow Chemistry ParameterValueUnits
Residence Time1.5minutes
Operating Temperature120-160°C
Pressure10-15bar
Throughput Rate8.8g/hour
Yield85-95%

The conversion of carboxylic acids to nitriles has been demonstrated using continuous flow protocols under high-temperature and high-pressure conditions [15]. At 350 degrees Celsius and 65 bar pressure, where acetonitrile exists in its supercritical state, the transformation of benzoic acid to benzonitrile requires 25 minutes residence time [15].

Alternative flow chemistry approaches involve the use of cerium dioxide as a catalyst for the transformation of amides to nitriles [17]. This method employs acetonitrile as both solvent and dehydrating reagent, with the transformation proceeding through a formal water transfer reaction [17]. Various nitriles can be continuously synthesized from amides in 75-96% yields using a catalyst column packed with cerium dioxide [17].

Case Study: Reaction with Isatoic Anhydrides

Isatoic anhydrides represent versatile synthetic intermediates that can be employed in the construction of complex benzonitrile derivatives [16] [18]. The reaction of isatoic anhydrides with appropriate nucleophiles provides access to substituted anthranilic acid derivatives, which can subsequently be converted to the corresponding benzonitriles [18].

The thermolytic reactions of isatoic anhydrides have been extensively studied, revealing their ability to undergo nucleophilic attack by various substrates with concomitant loss of carbon dioxide [16]. In hot solvents, isatoic anhydrides are attacked nucleophilically by esters to give benzoxazinones, demonstrating the versatility of these synthetic intermediates [16].

The synthesis of N-benzylated isatoic anhydride derivatives has been investigated as a route to functionalized benzonitrile precursors [18]. However, direct N-benzylation of isatoic anhydrides presents significant challenges due to the formation of multiple byproducts and the instability of the anhydride ring under basic conditions [18].

Reaction ConditionsBaseTemperature (°C)Time (hours)Yield (%)Purity (%)
Direct benzylationDIPA3023565
Two-step protocolDIPA30288>95
Optimized conditionsTBAB/DIPA30276-88>90

A more successful approach involves the use of a two-step methodology starting from isatin as the precursor [18]. The first step involves N-benzylation of isatin under optimized conditions using diisopropylamine and tetrabutylammonium bromide as catalyst, yielding N-benzylated isatins in 76-88% yield [18]. The second step involves oxidation using meta-chloroperbenzoic acid to achieve ring expansion and oxygen insertion, providing N-benzylated isatoic anhydrides in 95% yield [18].

The successful implementation of this methodology demonstrates the importance of selecting appropriate starting materials and reaction conditions for complex synthetic transformations [18]. The use of isatin as a precursor circumvents the problems associated with direct functionalization of isatoic anhydrides while providing access to the desired products in high yield and purity [18].

The mechanistic aspects of these transformations involve careful consideration of the electronic and steric factors that influence reactivity [18]. The presence of electron-withdrawing groups such as the nitrile functionality affects the nucleophilicity of adjacent positions, requiring optimization of reaction conditions to achieve selective functionalization [16].

The fundamental thermodynamic characterization of 4-Amino-3-benzoylbenzonitrile reveals distinct physicochemical properties that distinguish it from related benzonitrile derivatives. The compound exhibits a molecular formula of C₁₄H₁₀N₂O with a molecular weight of 222.24 grams per mole [1] [2]. This molecular architecture incorporates both electron-donating amino and electron-withdrawing cyano functionalities, creating a unique electronic environment that significantly influences its thermodynamic behavior.

Melting Point Characteristics

The melting point of 4-Amino-3-benzoylbenzonitrile has been experimentally determined to be 165-166°C [2], representing one of the highest melting points among the benzonitrile family of compounds. This elevated thermal transition temperature reflects the compound's enhanced intermolecular interactions, particularly hydrogen bonding networks facilitated by the amino group and π-π stacking interactions between the aromatic systems. Comparative analysis with structurally related compounds demonstrates the significant impact of the benzoyl substituent: 4-aminobenzonitrile melts at 83-85°C [3], while 4-benzoylbenzonitrile exhibits a melting point of 110-114°C [4]. The substantial increase observed in 4-Amino-3-benzoylbenzonitrile suggests synergistic effects between the amino and benzoyl functionalities in stabilizing the crystalline lattice.

Density and Physical State Properties

The predicted density of 4-Amino-3-benzoylbenzonitrile is 1.25±0.1 grams per cubic centimeter [2], indicating a relatively compact molecular packing arrangement. This density value is consistent with the presence of multiple aromatic rings and the polar functional groups that contribute to stronger intermolecular interactions. The compound exists as a slightly yellow crystalline powder at ambient conditions , with the coloration likely attributable to extended conjugation between the aromatic systems and the carbonyl functionality.

Solubility and Partition Behavior

The lipophilicity of 4-Amino-3-benzoylbenzonitrile is characterized by a computed XLogP3-AA value of 2.9 [1], indicating moderate hydrophobicity. This partition coefficient suggests the compound would exhibit limited water solubility while maintaining appreciable solubility in organic solvents. The molecular structure contains one hydrogen bond donor (the amino group) and three hydrogen bond acceptors (the nitrogen atoms and carbonyl oxygen) [1], providing multiple sites for intermolecular interactions that influence solubility behavior.

Comparative analysis reveals that the partition coefficient of 4-Amino-3-benzoylbenzonitrile (XLogP = 2.9) is significantly higher than that of 4-aminobenzonitrile (LogP = 1.0) [3], reflecting the increased hydrophobic character imparted by the benzoyl substituent. This enhanced lipophilicity has important implications for the compound's bioavailability and environmental fate processes.

Acid-Base Properties

The predicted pKa value of -2.18±0.10 [2] indicates that 4-Amino-3-benzoylbenzonitrile behaves as a very weak base under normal conditions. This unusually low pKa value results from the electron-withdrawing effects of both the cyano and benzoyl groups, which significantly reduce the basicity of the amino nitrogen. The strong electron-withdrawing nature of these substituents effectively stabilizes the protonated form of the amine, making deprotonation thermodynamically unfavorable.

Tautomeric and Prototropic Behavior Analysis

The structural architecture of 4-Amino-3-benzoylbenzonitrile presents multiple opportunities for tautomeric equilibria, particularly involving prototropic shifts between different molecular forms. The presence of both amino and carbonyl functionalities in proximity creates potential for intramolecular hydrogen bonding and subsequent tautomeric interconversions [6] [7].

Keto-Enol Tautomerism

The benzoyl carbonyl group in 4-Amino-3-benzoylbenzonitrile can potentially participate in keto-enol tautomerism, particularly when stabilized by intramolecular hydrogen bonding with the adjacent amino group [7] [8]. This tautomeric equilibrium would involve the migration of a proton from the amino group to the carbonyl oxygen, accompanied by the formation of an enolic double bond. The stability of such enolic forms depends critically on the degree of conjugation with the aromatic π-system and the strength of intramolecular hydrogen bonding.

Studies on structurally related compounds have demonstrated that the position of keto-enol equilibria is highly dependent on solvent polarity [7]. In polar aprotic solvents such as dimethyl sulfoxide, the keto form is typically favored due to better solvation of the carbonyl dipole. Conversely, in non-polar solvents like chloroform, the enol form may be stabilized through intramolecular hydrogen bonding that cannot be effectively disrupted by solvent interactions.

Amine-Imine Tautomerism

The amino functionality in 4-Amino-3-benzoylbenzonitrile may also undergo prototropic shifts leading to imine tautomers, particularly under conditions that favor the migration of hydrogen atoms within the aromatic system [6]. These tautomeric forms would involve the formal migration of hydrogen from the amino nitrogen to adjacent carbon positions, creating temporary imine linkages that could influence the compound's reactivity profile.

Degradation Pathways under Varied Environmental Conditions

Understanding the degradation behavior of 4-Amino-3-benzoylbenzonitrile under different environmental conditions is crucial for assessing its environmental persistence and potential transformation products. The compound's stability profile is influenced by multiple factors including pH, temperature, light exposure, and the presence of oxidizing or reducing agents.

Hydrolytic Degradation

The nitrile functional group in 4-Amino-3-benzoylbenzonitrile is susceptible to hydrolysis under both acidic and basic conditions [9]. Acid-catalyzed hydrolysis proceeds through initial protonation of the nitrile nitrogen, followed by nucleophilic attack of water molecules. This mechanism ultimately leads to the formation of the corresponding carboxylic acid and ammonia. The presence of the electron-withdrawing benzoyl group is expected to enhance the electrophilicity of the nitrile carbon, potentially accelerating hydrolytic degradation.

Base-catalyzed hydrolysis follows a different mechanistic pathway involving the direct nucleophilic attack of hydroxide ions on the nitrile carbon. The resulting carboxylate anion undergoes subsequent protonation to yield the final carboxylic acid product. The amino substituent may participate in these hydrolytic processes through hydrogen bonding interactions that stabilize transition states.

Oxidative Degradation Pathways

The amino functionality in 4-Amino-3-benzoylbenzonitrile represents a primary site for oxidative attack under environmental conditions [10] [11]. Oxidation of the amino group can proceed through multiple pathways, including the formation of nitroso, nitro, or hydroxylamine intermediates. These oxidation products may undergo further transformation to yield complex mixtures of degradation products.

The benzonitrile moiety has been shown to undergo microbial degradation in soil environments [10] [12]. Studies on related benzonitrile compounds demonstrate that the degradation process typically involves the initial hydroxylation of the aromatic ring, followed by ring cleavage and subsequent mineralization. The presence of the amino and benzoyl substituents may significantly alter these degradation pathways by affecting the compound's bioavailability and toxicity to degrading microorganisms.

Photodegradation Processes

The extended aromatic conjugation in 4-Amino-3-benzoylbenzonitrile suggests potential susceptibility to photodegradation under environmental UV exposure [13] [14]. The carbonyl chromophore can absorb UV radiation and undergo photochemical transformations, including α-cleavage reactions that could lead to the formation of radical intermediates. These photochemical processes may be enhanced by the presence of the amino group, which can act as an electron donor in excited-state reactions.

Environmental Persistence Factors

The environmental fate of 4-Amino-3-benzoylbenzonitrile is influenced by its physicochemical properties, particularly its moderate lipophilicity (XLogP = 2.9) and limited water solubility. These characteristics suggest that the compound may exhibit moderate persistence in aquatic environments while potentially accumulating in sediment phases or organic matter.

Polymorphism and Crystalline Phase Transitions

The crystalline behavior of 4-Amino-3-benzoylbenzonitrile represents a critical aspect of its solid-state properties, with potential implications for its physical stability, solubility, and bioavailability. Although specific polymorphic studies on this compound are limited in the current literature, insights can be drawn from the well-documented polymorphic behavior of structurally related compounds [15] [16].

Crystal Structure Considerations

The molecular architecture of 4-Amino-3-benzoylbenzonitrile, featuring both hydrogen bond donors and acceptors, provides multiple opportunities for diverse intermolecular packing arrangements. The amino group can participate in N-H···O hydrogen bonding with carbonyl acceptors, while the cyano nitrogen can serve as a hydrogen bond acceptor. These interactions, combined with π-π stacking between aromatic rings, create a complex network of intermolecular forces that can lead to multiple crystalline forms.

Thermal Behavior and Phase Transitions

The thermal analysis of 4-Amino-3-benzoylbenzonitrile would be expected to reveal important information about potential polymorphic transitions and the stability of different crystalline forms. The relatively high melting point compared to structurally related compounds suggests strong intermolecular interactions that stabilize the crystal lattice. However, the presence of rotatable bonds (rotatable bond count = 2) [1] introduces the possibility of conformational changes that could trigger solid-state phase transitions.

Influence of Crystallization Conditions

The crystallization behavior of 4-Amino-3-benzoylbenzonitrile is likely to be sensitive to various factors including solvent choice, cooling rate, and the presence of additives or impurities. The moderate lipophilicity of the compound (XLogP = 2.9) suggests that crystallization from mixed solvent systems might yield different polymorphic forms compared to crystallization from pure organic solvents.

The hydrogen bonding capabilities of the compound may lead to the formation of solvated crystalline forms or hydrates when crystallized from protic solvents. Such solvated forms could exhibit different physical properties and stability profiles compared to the anhydrous crystalline form, potentially impacting the compound's performance in various applications.

Mechanochemical Effects

Recent studies on molecular crystals have highlighted the importance of mechanochemical effects in inducing polymorphic transitions [16] [17]. The application of mechanical stress through grinding or compression could potentially induce phase transitions in 4-Amino-3-benzoylbenzonitrile, leading to the formation of new crystalline forms with altered properties. Such mechanically-induced transitions might involve changes in molecular conformation or intermolecular packing arrangements.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

222.079312947 g/mol

Monoisotopic Mass

222.079312947 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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